molecular formula C46H30 B582206 6,13-Bis(4-biphenylyl)pentacene CAS No. 1254039-84-3

6,13-Bis(4-biphenylyl)pentacene

Cat. No. B582206
M. Wt: 582.746
InChI Key: PZPCFCMBWVLRFR-UHFFFAOYSA-N
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Description

6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene . Pentacene derivatives have been the focus of intensive research due to their excellent carrier transport properties . They offer potential applications in organic light-emitting diodes (OLED), organic photovoltaic cells (OPVCs), chemical sensors, and organic thin-film transistors (OTFTs) .


Synthesis Analysis

The synthesis of pentacene derivatives involves the use of 6,13-Pentacenequinone and organolithium in the preparation of 6,13-dihydropentacene at 0 °C . The pentacene derivatives are then synthesized with SnCl2/HCl as a reducing agent to reduce 6,13-dihydropentacene at room temperature .


Molecular Structure Analysis

The molecular structure of pentacene derivatives is characterized using NMR . The molecular packing of organic semiconductors plays a crucial role in charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pentacene derivatives are characterized using FT-IR and NMR spectroscopy and elemental analysis . The reaction steps yield products whose structures can be identified via these methods .


Physical And Chemical Properties Analysis

Pentacene derivatives are soluble in organic solvents like chloroform, dichloromethane, THF, and toluene . They exhibit a charge transport mobility of 10-4 cm2V-1s-1, and the on/off current ratio is 102 . They are also 2.5 times more stable under oxidation in a solution compared with pentacene .

Scientific Research Applications

Organic Thin Film Transistors (OTFTs)

Phase Segregation Controlled Semiconductor Crystallization

Organic semiconductors, including compounds similar to 6,13-Bis(4-biphenylyl)pentacene, demonstrate promising applications in organic thin film transistors (OTFTs). The study by Zhang et al. (2020) highlights the importance of phase segregation in optimizing the electrical performance of organic semiconductors for high-performance organic electronics on flexible substrates. This process, facilitated by mixing organic semiconductors with polymeric additives, significantly impacts charge transport and operational stabilities of OTFTs, underscoring the potential of 6,13-Bis(4-biphenylyl)pentacene in similar applications (Zhang, He, Bi, & Asare‐Yeboah, 2020).

Crystal Alignment in Organic Electronics Devices

Techniques for Crystal Alignment

The review by He, Chen, and Li (2019) addresses the challenges and solutions for aligning the crystallization of small-molecule organic semiconductors, including 6,13-Bis(4-biphenylyl)pentacene, to enhance the performance of organic electronics devices. The paper discusses various techniques, such as capillary force-based techniques and solution-shearing-based techniques, to control and align the crystallization. This control is crucial for improving charge transport and device performance in organic electronics, including OLEDs and solar cells (He, Chen, & Li, 2019).

Safety And Hazards

The safety data sheet for pentacene derivatives suggests that they should be handled with care . Any clothing contaminated by the product should be immediately removed, and the affected person should be moved out of the dangerous area .

Future Directions

Pentacene derivatives show promise in the field of organic electronics . They can be integrated into sensor systems that can effectively detect harmful gases . Their high reactivity to even low ammonia gas concentrations makes them suitable for use in gas sensors . It is expected that these organic FET-based gas sensors will be important in the future display industry .

properties

IUPAC Name

6,13-bis(4-phenylphenyl)pentacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPCFCMBWVLRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,13-Bis(4-biphenylyl)pentacene

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